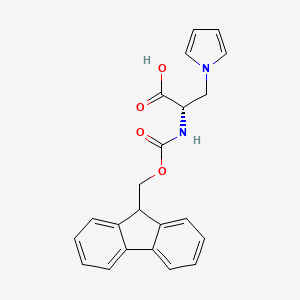

2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

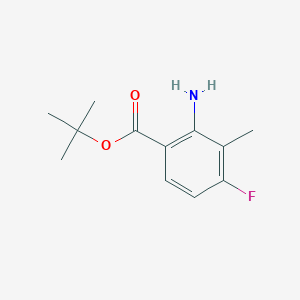

The compound “2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid” is a complex organic molecule that contains a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom. The presence of the formyl group (-CHO) and the carboxylic acid group (-COOH) suggests that this compound may have interesting reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the introduction of the formyl and carboxylic acid functional groups .Molecular Structure Analysis

The molecular formula of the compound is C9H11NO3 . This suggests that the compound contains 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group suggests that it would likely be acidic and could participate in hydrogen bonding. The formyl group could make the compound a target for nucleophilic attack .科学的研究の応用

Novel Pyrrole Alkaloids Discovery

Research led by Youn et al. (2016) identified new pyrrole alkaloids from the fruits of Lycium chinense Miller, which include compounds closely related to 2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid. These discoveries contribute to the understanding of the chemical diversity of natural products and their potential applications in medicinal chemistry and drug discovery (Youn et al., 2016).

Conducting Polymers for DNA Sensing

Peng et al. (2007) synthesized novel functionalized pyrroles for constructing gene sensors. These sensors, based on pyrrole copolymer films, demonstrate the potential of pyrrole derivatives in biosensor applications. This research underscores the relevance of functionalized pyrroles in the development of sensitive, label-free gene sensors (Peng et al., 2007).

Sustainable Chemical Production

Al-Naji et al. (2020) explored the conversion of γ-valerolactone into pentanoic acid using bifunctional catalysis, showcasing an application of related chemistry in creating sustainable pathways for producing industrially relevant chemicals from biomass. This study illustrates the potential of utilizing similar compounds in green chemistry and sustainable industrial processes (Al-Naji et al., 2020).

Insights into Pyrrole Reactivity

Tamiaki et al. (2008) investigated the reactivity of chlorophyll derivatives, providing insight into the regiodependent reactivity of formyl groups on pyrrole rings. This research contributes to the understanding of chemical reactions involving pyrrole derivatives, which is crucial for synthesizing complex organic molecules with high precision (Tamiaki et al., 2008).

Polymorphism and Hydrogen Bonding in Related Compounds

Evans et al. (2008) studied the polymorphism and hydrogen bonding in 3,4-pyridinedicarboxylic acid, a compound related to 2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid. Their findings on temperature-dependent behavior and hydrogen bonding contribute to the broader understanding of the physical chemistry of pyrrole derivatives and their applications in materials science (Evans et al., 2008).

特性

IUPAC Name |

2-(2-formylpyrrol-1-yl)-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-8(2)10(11(14)15)12-6-4-5-9(12)7-13/h4-8,10H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGWPEFIQVEQTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C=CC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide](/img/structure/B2598377.png)

![2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2598380.png)

![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)

![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)

![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)

![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)

![N-(4-butylphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2598391.png)